methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 1142223-08-2
VCID: VC4289346
InChI: InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1
SMILES: COC(=O)CC(C1CC1)C2=CC(=CC=C2)O
Molecular Formula: C13H16O3
Molecular Weight: 220.268

methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

CAS No.: 1142223-08-2

Cat. No.: VC4289346

Molecular Formula: C13H16O3

Molecular Weight: 220.268

* For research use only. Not for human or veterinary use.

methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate - 1142223-08-2

Specification

CAS No. 1142223-08-2
Molecular Formula C13H16O3
Molecular Weight 220.268
IUPAC Name methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1
Standard InChI Key PXBFBXFVUPMAJK-LBPRGKRZSA-N
SMILES COC(=O)CC(C1CC1)C2=CC(=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

The compound’s structure features a cyclopropyl ring attached to the third carbon of a propanoate ester, alongside a 3-hydroxyphenyl group. The (3S) configuration indicates the stereogenic center at the third carbon, confirmed by the SMILES notation COC(=O)C[C@@H](C1CC1)C1=CC(O)=CC=C1\text{COC(=O)C[C@@H](C1CC1)C1=CC(O)=CC=C1} . The cyclopropyl group introduces steric strain, influencing the molecule’s reactivity and conformational stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1142223-08-2
Molecular FormulaC13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3
Molecular Weight220.268 g/mol
Purity95%
Storage Conditions2–8°C
SMILESCOC(=O)C[C@@H](C1CC1)C1=CC(O)=CC=C1\text{COC(=O)C[C@@H](C1CC1)C1=CC(O)=CC=C1}

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate involves multi-step processes, often starting from tyrosine derivatives or simpler propanoic acid precursors. A patent by outlines a method for synthesizing structurally related 3-aryl-2-hydroxy propanoic acids, which shares mechanistic parallels:

  • O-Alkylation: Protection of hydroxyl groups using alkyl/aralkyl halides in the presence of bases like NaOH or KOH .

  • Diazotization: Conversion of amino groups to diazo intermediates, followed by dialkylation to introduce cyclopropane rings .

  • Esterification: Reaction with methanol under acidic conditions to yield the final ester .

The enantiopurity (97–99% ee) reported for analogous compounds suggests that asymmetric catalysis or chiral resolution techniques are critical for isolating the (3S)-enantiomer.

Optimization Challenges

Key challenges include minimizing racemization during esterification and achieving high yields. For example, a related synthesis of methyl 3-cyclopropyl-3-oxopropionate achieved a 90.4% yield after recrystallization , highlighting the importance of purification steps like solvent washing (toluene, sodium hydroxide) and drying over anhydrous MgSO4\text{MgSO}_4 .

Physicochemical Properties

Solubility and Lipophilicity

While direct solubility data for the compound is limited, its structural analog methyl 3-cyclopropyl-3-oxopropionate exhibits high solubility in organic solvents like toluene and 2-propanol . Calculated log PP values (0.74 consensus) indicate moderate lipophilicity , suggesting compatibility with lipid-based formulations.

Stereochemical Analysis and Spectroscopic Data

Chiral Resolution

The (3S) configuration is preserved via stereoselective synthesis, as evidenced by the retention of enantiopurity (>97%) in analogous compounds . Techniques such as chiral HPLC or polarimetry are likely employed for quality control.

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks for ester carbonyl (1730cm1\sim 1730 \, \text{cm}^{-1}) and hydroxyl (3400cm1\sim 3400 \, \text{cm}^{-1}) groups.

  • NMR: Distinct signals for the cyclopropyl protons (δ0.51.5ppm\delta \, 0.5–1.5 \, \text{ppm}) and aromatic protons (δ6.57.5ppm\delta \, 6.5–7.5 \, \text{ppm}) .

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